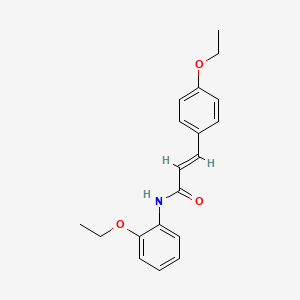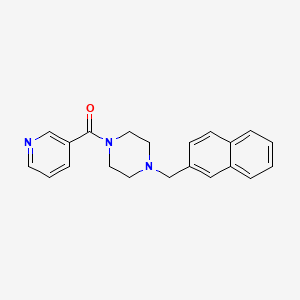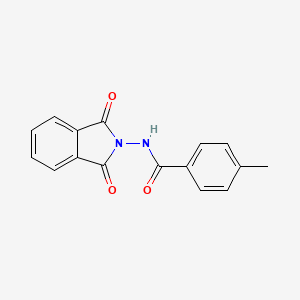![molecular formula C16H17N3O2 B5788604 N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)
N-[4-(butyrylamino)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butyrylamino)phenyl]nicotinamide, commonly known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components. BB-94 has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, inflammation, and tissue remodeling.
Mécanisme D'action
BB-94 exerts its inhibitory effect on N-[4-(butyrylamino)phenyl]nicotinamide by binding to the active site of the enzyme. It forms a complex with the enzyme, preventing it from cleaving ECM components. This inhibition can have several downstream effects, including a decrease in cell migration, invasion, and angiogenesis.
Biochemical and Physiological Effects
BB-94 has been shown to have several biochemical and physiological effects on cells and tissues. In cancer biology, it has been shown to inhibit tumor invasion and metastasis by decreasing MMP activity. In inflammation, it has been shown to decrease the production of pro-inflammatory cytokines by inhibiting MMP activity. In tissue remodeling, it has been shown to decrease scar formation by inhibiting MMP activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using BB-94 in lab experiments is its potent inhibitory effect on N-[4-(butyrylamino)phenyl]nicotinamide. This allows researchers to investigate the role of N-[4-(butyrylamino)phenyl]nicotinamide in various biological processes. However, BB-94 has some limitations, including its low solubility in water and its potential for off-target effects. Additionally, its inhibitory effect on N-[4-(butyrylamino)phenyl]nicotinamide can be reversible, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research involving BB-94. One area of interest is the development of more potent and selective MMP inhibitors. Another area of interest is the investigation of the role of N-[4-(butyrylamino)phenyl]nicotinamide in various diseases, including cancer, inflammation, and tissue remodeling. Additionally, the potential for BB-94 to be used as a therapeutic agent in these diseases should be explored further.
Méthodes De Synthèse
BB-94 can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoyl chloride with butyric anhydride to obtain N-(4-butyrylamino)benzamide. This intermediate is then reacted with nicotinic acid to produce BB-94. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
BB-94 has been widely used as a research tool to investigate the role of N-[4-(butyrylamino)phenyl]nicotinamide in various biological processes. It has been shown to inhibit the activity of several N-[4-(butyrylamino)phenyl]nicotinamide, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. This inhibition leads to a decrease in ECM degradation, which can have significant effects on cellular behavior.
Propriétés
IUPAC Name |
N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-4-15(20)18-13-6-8-14(9-7-13)19-16(21)12-5-3-10-17-11-12/h3,5-11H,2,4H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXOJNDIEJTKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)

![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)


![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)






